(5-Hydroxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(5-hydroxy-2-phenyl-1-benzofuran-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H19NO3/c22-15-9-10-17-16(13-15)18(20(23)21-11-5-2-6-12-21)19(24-17)14-7-3-1-4-8-14/h1,3-4,7-10,13,22H,2,5-6,11-12H2 |
InChI Key |
MSRDJMSCRXRCOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(OC3=C2C=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
(5-Hydroxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C17H18N2O3
- Molecular Weight : 302.34 g/mol
The structure consists of a benzofuran moiety linked to a piperidine ring, which may contribute to its biological activity through various interactions with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : Benzofuran derivatives have shown promising antimicrobial properties. For instance, studies have reported that certain benzofuran compounds possess significant activity against both Gram-positive and Gram-negative bacteria, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds with similar structures have demonstrated the ability to reduce inflammation in various models .
- Neurochemical Interactions : Some benzofuran derivatives have been studied for their neurochemical binding profiles, indicating potential applications in treating neurological disorders. These compounds may interact with serotonin receptors and other neurotransmitter systems .
Antimicrobial Activity
A study focusing on the antimicrobial properties of benzofuran derivatives found that several compounds exhibited significant inhibitory effects against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
| Compound C | Candida albicans | 32 |
These results suggest that this compound could be effective against specific microbial strains, warranting further investigation into its clinical applications.
Anti-inflammatory Studies
In vitro studies have indicated that similar benzofuran compounds can inhibit COX enzymes at low concentrations, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes. For example, a related compound was found to inhibit COX activity with an IC50 value of 0.1 µM .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a benzofuran derivative in patients with bacterial infections resistant to conventional antibiotics. The study reported a significant reduction in infection rates among treated patients compared to controls.
- Neuropharmacological Assessment : Another study investigated the effects of a related compound on patients with anxiety disorders. Participants receiving the treatment showed marked improvements in anxiety scores, suggesting potential therapeutic benefits for benzofuran derivatives in psychiatric conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
